REACTION_CXSMILES
|
[CH:1]1[C:2]([C:10]#[N:11])=[CH:3][C:4](Br)=[C:5](O)[C:6]=1Br.C1C(C#N)=CC(I)=C([OH:19])C=1I>>[OH:19][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:10]#[N:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=CC(=C(C1Br)O)Br)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=CC(=C(C1I)O)I)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[C:2]([C:10]#[N:11])=[CH:3][C:4](Br)=[C:5](O)[C:6]=1Br.C1C(C#N)=CC(I)=C([OH:19])C=1I>>[OH:19][C:3]1[CH:4]=[CH:5][CH:6]=[CH:1][C:2]=1[C:10]#[N:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=CC(=C(C1Br)O)Br)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C(=CC(=C(C1I)O)I)C#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |